3-[(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid hydrochloride
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Overview
Description
3-[(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and a benzoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid typically involves the following steps:
Formation of the Thiazinane Ring: The thiazinane ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent under controlled conditions. For example, the reaction of an amine with sulfur dichloride in the presence of a base can yield the thiazinane ring.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a coupling reaction. This can be achieved by reacting the thiazinane intermediate with a benzoic acid derivative, such as benzoyl chloride, in the presence of a base like triethylamine.
Formation of the Hydrochloride Salt: The final step involves converting the free acid form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-[(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazinane ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazinane ring can yield the corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur and nitrogen heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazinane ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The benzoic acid moiety can further enhance binding affinity through π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
3-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid: The free acid form of the compound.
4-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid: A positional isomer with the thiazinane ring attached at a different position on the benzoic acid moiety.
3-[(1,1-Dioxo-1,4-thiazinan-4-yl)methyl]phenylacetic acid: A derivative with a phenylacetic acid moiety instead of benzoic acid.
Uniqueness
3-[(1,1-dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid hydrochloride is unique due to its specific combination of a thiazinane ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. The hydrochloride salt form further enhances its solubility and stability, making it more suitable for various applications compared to its free acid form or other derivatives.
Properties
IUPAC Name |
3-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S.ClH/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-18(16,17)7-5-13;/h1-3,8H,4-7,9H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQXRCFOEUUPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC(=CC=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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